molecular formula C9H10ClN5O2 B601545 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 1797982-93-4

2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B601545
M. Wt: 255.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one” has a molecular formula of C9H10ClN5O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H10ClN5O2 . The average mass is 255.661 Da and the monoisotopic mass is 255.052307 Da .

Scientific Research Applications

Synthetic Studies and Tautomerism

  • Synthesis and Tautomerism : Studies have been conducted on the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to the compound . These compounds exhibit significant variations in their amino/imino tautomer ratios, identified using NMR methods (Roggen & Gundersen, 2008). Further exploration of these tautomeric ratios and their dependence on substituents provides insight into the chemical behavior of related compounds.

Biological Activity

  • Antimycobacterial and Antiprotozoal Activity : The synthesis and biological screening of 2-substituted agelasine analogs, which are related to the compound , have revealed that certain substituents, like methyl groups, can enhance antimycobacterial and antiprotozoal activities. Additionally, amino functions in these compounds may improve activity against various cancer cell lines (Roggen et al., 2011).

Crystal Structure Analysis

  • Crystal Structure : Research on the crystal structure of related compounds, like 9(R)-[6(R)-hydroxymethyl-1-oxa-4-thiacyclohexan-2-yl]hypoxanthine-water, provides valuable information about the molecular arrangement, hydrogen bonding, and other structural characteristics (Mazumder et al., 2001).

Acyclic Nucleoside Analogs

  • Acyclic Nucleoside Analogs : The synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds has been extensively researched. These analogs are important in the study of nucleosides and their potential therapeutic applications (Janeba et al., 2000).

properties

IUPAC Name

2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEORDVRCKCNEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 2
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 3
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 4
Reactant of Route 4
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 5
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 6
Reactant of Route 6
2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

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